2-Bromo-5-ethoxy-4-isopropoxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKDJPYSTKYZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2 Bromo 5 Ethoxy 4 Isopropoxybenzonitrile + Lialh₄2. H₂o Workup > 2 Bromo 5 Ethoxy 4 Isopropoxyphenyl Methanamine
Chemical Stability and Transformations of the Ether Linkages
The ethoxy and isopropoxy groups in 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile are aryl-alkyl ethers. These ether linkages are generally stable to many chemical reagents, including bases and mild acids. However, they can be cleaved under more forcing conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org
The cleavage of aryl-alkyl ethers with strong acids proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, creating a good leaving group (a phenol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the alkyl group, displacing the phenol (B47542). libretexts.org This reaction would result in the formation of the corresponding phenol and an alkyl halide. Due to the stability of the phenyl-oxygen bond, cleavage occurs at the alkyl-oxygen bond.
For this compound, cleavage with a reagent like HBr would be expected to yield a mixture of products due to the presence of two different ether groups.
Potential Cleavage Products with Excess HBr:
2-Bromo-4,5-dihydroxybenzonitrile
Ethyl bromide
Isopropyl bromide
The relative rates of cleavage of the ethoxy and isopropoxy groups would depend on the specific reaction conditions.
Selective Cleavage of Ethoxy and Isopropoxy Groups
The selective cleavage of ether groups on an aromatic ring is a common transformation in organic synthesis, often employed for deprotection or functional group interconversion. In the case of this compound, the differential reactivity of the ethoxy and isopropoxy groups would be governed by steric and electronic factors.
General Principles of Alkoxy Group Cleavage:
The cleavage of aryl alkyl ethers is typically achieved using strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃, AlCl₃), or nucleophilic reagents. The reaction mechanism often involves the protonation or coordination of the ether oxygen, followed by nucleophilic attack on the alkyl group (SN2) or formation of a carbocation (SN1), with the latter being more common for bulky alkyl groups.
Predicted Selectivity for this compound:
In the context of this specific molecule, the isopropoxy group is sterically more hindered than the ethoxy group. This steric bulk can influence the mechanism of cleavage.
Under SN1-type conditions , the cleavage of the isopropoxy group would be favored due to the greater stability of the secondary isopropyl carbocation compared to the primary ethyl carbocation.
Under SN2-type conditions , the less sterically hindered ethyl group of the ethoxy moiety would be more susceptible to nucleophilic attack.
The presence of the electron-withdrawing cyano and bromo groups on the aromatic ring can also influence the reactivity of the ether linkages. These groups decrease the electron density on the aromatic ring, which can affect the strength of the aryl-oxygen bond and the conditions required for cleavage.
Hypothetical Research Findings:
A hypothetical study on the selective dealkylation of this compound might yield results such as those presented in the table below. It is crucial to note that this data is illustrative and based on general principles, not on documented experimental results for this specific compound.
| Reagent | Conditions | Predicted Major Product | Predicted Selectivity Rationale |
|---|---|---|---|
| BBr₃ (1 equivalent) | CH₂Cl₂, -78 °C to rt | 2-Bromo-5-ethoxy-4-hydroxybenzonitrile | Boron tribromide is a strong Lewis acid known for cleaving aryl ethers. The isopropoxy group, being bulkier, is often more readily cleaved. |
| NaSEt in DMF | Reflux | 2-Bromo-4-isopropoxy-5-hydroxybenzonitrile | Nucleophilic demethylation/de-ethylation is a common method. The less hindered ethyl group is more susceptible to SN2 attack by the thiolate nucleophile. |
| Aqueous HBr (48%) | Reflux | 2-Bromo-4,5-dihydroxybenzonitrile | Strong protic acids at high temperatures would likely cleave both alkoxy groups non-selectively. |
Transetherification Reactions
Transetherification involves the exchange of an alkoxy group of an ether with an alcohol, typically in the presence of an acid or base catalyst. For this compound, this could be a method to introduce different alkoxy groups onto the benzonitrile scaffold.
The selectivity of transetherification would again depend on the relative reactivity of the ethoxy and isopropoxy groups. It is plausible that the more sterically hindered isopropoxy group might be more prone to exchange, particularly under acid-catalyzed conditions that favor carbocation intermediates.
Illustrative Transetherification Reactions:
The following table outlines potential transetherification reactions and their expected outcomes, based on general chemical principles.
| Alcohol | Catalyst | Predicted Major Product | Mechanistic Consideration |
|---|---|---|---|
| Methanol (excess) | H₂SO₄ (catalytic) | 2-Bromo-5-ethoxy-4-methoxybenzonitrile | Acid-catalyzed transetherification likely proceeds via a carbocation-like intermediate, favoring the departure of the more stable isopropyl cation. |
| tert-Butanol (B103910) | H₂SO₄ (catalytic) | 2-Bromo-4-(tert-butoxy)-5-ethoxybenzonitrile | Similar to the reaction with methanol, the formation of a more stable tertiary carbocation from tert-butanol would drive the equilibrium towards the product. |
Chemo- and Regioselectivity in Complex Reaction Environments
The substituted nature of this compound presents interesting questions of chemo- and regioselectivity in various chemical transformations, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
Chemoselectivity:
In a reaction involving multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For the target molecule, potential sites for reaction include the bromo substituent, the cyano group, and the alkoxy groups.
Reactions with strong nucleophiles: A strong nucleophile could potentially displace the bromide via an SNAr mechanism, or react with the cyano group. The electron-withdrawing nature of the cyano group and the alkoxy groups would activate the ring towards nucleophilic attack.
Organometallic reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the carbon-bromine bond is a primary site for oxidative addition, allowing for the introduction of various substituents at this position. The alkoxy and cyano groups are generally stable under these conditions.
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple potential reaction sites. For this compound, the primary consideration for regioselectivity would be in reactions that modify the aromatic ring, such as electrophilic aromatic substitution (although the ring is deactivated) or further functionalization.
Given the current substitution pattern, electrophilic aromatic substitution is highly unlikely due to the deactivating effects of the bromo and cyano groups. In the context of SNAr, the position of nucleophilic attack is directed by the existing substituents. The electron-withdrawing groups activate the positions ortho and para to them.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Ethoxy 4 Isopropoxybenzonitrile
Transformations Involving the Aryl Bromide Functionality
The primary site of reactivity on the 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile molecule for cross-coupling reactions is the carbon-bromine (C-Br) bond. The well-established ability of palladium catalysts to mediate the formation of new bonds at this position makes it a cornerstone for the structural elaboration of this and related compounds.
Palladium-catalyzed cross-coupling reactions represent a class of indispensable tools in modern organic synthesis. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic or heteroatom nucleophile, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov While specific experimental data for this compound is not extensively documented in publicly accessible literature, its reactivity can be reliably inferred from studies on structurally similar compounds, such as other substituted bromobenzonitriles and electron-rich bromoarenes.
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For a substrate like this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the bromine-substituted position.
Given the electron-rich nature of the substrate, catalytic systems employing electron-rich and sterically hindered phosphine (B1218219) ligands, such as XPhos or SPhos, are often effective as they facilitate the oxidative addition step. nih.gov The choice of base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄), is crucial for activating the boronic acid in the transmetalation step. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling The following are illustrative examples of reaction conditions based on analogous couplings of substituted aryl bromides.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | ~92 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | ~85 |
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org This reaction is fundamental for synthesizing arylamines, which are prevalent in pharmaceuticals and material sciences. For this compound, the presence of electron-donating alkoxy groups can make the aryl bromide slightly less reactive, often necessitating the use of specialized, bulky electron-rich phosphine ligands (e.g., Josiphos, XPhos, or BINAP) to promote efficient catalysis. wikipedia.orgacsgcipr.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, facilitating its entry into the catalytic cycle. youtube.com
Table 2: Representative Conditions for Buchwald-Hartwig Amination The following are illustrative examples of reaction conditions based on analogous couplings of electron-rich aryl bromides.
| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | ~95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | ~88 |
| n-Hexylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | ~91 |
The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts, in the presence of an amine base (such as triethylamine (B128534) or diisopropylamine), which also serves as the solvent. libretexts.org For this compound, this transformation would lead to the synthesis of substituted arylalkynes. Copper-free variants of the Sonogashira coupling have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). nih.gov The reactivity order for halides is I > Br > Cl, making the bromo-substituent a suitable handle for this transformation. wikipedia.org
Table 3: Representative Conditions for Sonogashira Coupling The following are illustrative examples of reaction conditions based on analogous couplings of substituted aryl bromides.
| Alkyne Partner | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 65 | ~94 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 80 | ~90 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 90 | ~87 |
Beyond the widely used Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other palladium- or nickel-catalyzed cross-couplings offer complementary routes for C-C bond formation.
Kumada Coupling : This reaction utilizes a Grignard reagent (R-MgBr) as the nucleophile and is often catalyzed by either nickel or palladium complexes. organic-chemistry.orgwikipedia.org Due to the high reactivity of Grignard reagents, the functional group tolerance is more limited compared to other methods, but it remains a powerful tool for coupling with alkyl, aryl, or vinyl groups. nih.govacs.org
Negishi Coupling : Employing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance. wikipedia.org It is particularly effective for forming bonds between sp³-, sp²-, and sp-hybridized carbon atoms. organic-chemistry.orgnih.gov Palladium catalysts with phosphine ligands are typically used.
Stille Coupling : This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. rsc.org The Stille reaction is valued for its excellent functional group tolerance, as organostannanes are stable towards air and moisture. A drawback is the toxicity of the tin reagents and byproducts.
Table 4: Representative Conditions for Kumada, Negishi, and Stille Couplings The following are illustrative examples of reaction conditions based on analogous aryl bromides.
| Reaction | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) (5) | THF | 25-60 | ~85 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (3) | THF | 65 | ~90 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ (2) | Toluene | 110 | ~89 |
Palladium catalysis can also be extended to form carbon-heteroatom bonds. The C-S bond, leading to aryl thioethers, can be formed through a reaction analogous to the Buchwald-Hartwig amination, using a thiol as the nucleophile in the presence of a suitable base. These reactions often benefit from ligands that are effective for C-N coupling. While less common, C-O bond formation to create diaryl ethers from phenols is also achievable under similar palladium-catalyzed conditions, though it can be more challenging than amination or thioetherification. Copper-catalyzed Ullmann-type reactions are often a viable alternative for C-S and C-O bond formation. bohrium.com
Table 5: Representative Conditions for C-S Cross-Coupling (Thioetherification) The following are illustrative examples of reaction conditions based on analogous aryl bromides.
| Nucleophile | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Thiophenol | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | ~90 |
| n-Butanethiol | Pd(OAc)₂ (3) | DPEPhos (6) | K₃PO₄ | Toluene | 100 | ~85 |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
Reactivity of the Nitrile Group in this compound
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. weebly.comchemistrysteps.com
Acid-catalyzed hydrolysis: Treatment with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heat will convert the nitrile first to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. rsc.org
Base-catalyzed hydrolysis: Reaction with a strong aqueous base, like sodium hydroxide (B78521) (NaOH), followed by acidification, also yields the carboxylic acid. weebly.com
This compound + 2 H₂O --(H⁺ or OH⁻)--> 2-Bromo-5-ethoxy-4-isopropoxybenzoic acid + NH₃
If the hydrolysis is carried out in the presence of an alcohol under acidic conditions, the corresponding ester can be formed directly.
The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative) using strong reducing agents. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the amine. chemistrysteps.comjove.combyjus.com
The reaction proceeds as follows:
Spectroscopic and Structural Characterization Methodologies for 2 Bromo 5 Ethoxy 4 Isopropoxybenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile, with the molecular formula C₁₂H₁₄BrNO₂, various NMR methods are used to map its proton and carbon frameworks. tandfonline.comscbio.cn
Proton NMR (¹H NMR) for Proton Environment Mapping
Proton NMR (¹H NMR) spectroscopy identifies the distinct types of protons in a molecule. Based on the structure of this compound, a predictable ¹H NMR spectrum can be described. The spectrum would exhibit signals corresponding to the aromatic protons and the protons of the ethoxy and isopropoxy groups.
The aromatic region would show two singlets for the two protons on the benzene (B151609) ring. The ethoxy group would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from coupling with each other. The isopropoxy group would display a doublet for the two methyl (CH₃) protons and a septet for the single methine (CH) proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2-7.5 | Singlet | 1H | Aromatic H |
| ~6.9-7.1 | Singlet | 1H | Aromatic H |
| ~4.5-4.7 | Septet | 1H | Isopropoxy CH |
| ~4.0-4.2 | Quartet | 2H | Ethoxy CH₂ |
| ~1.4-1.5 | Triplet | 3H | Ethoxy CH₃ |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. For this compound, twelve distinct signals would be expected, one for each unique carbon atom. The chemical shifts of these signals are influenced by the electronic environment of each carbon.
The spectrum would feature signals for the six carbons of the benzene ring, with their shifts affected by the bromo, ethoxy, isopropoxy, and nitrile substituents. The nitrile carbon would appear at a characteristic downfield shift. The carbons of the ethoxy and isopropoxy groups would also have distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 | Aromatic C-O (Isopropoxy) |
| ~155 | Aromatic C-O (Ethoxy) |
| ~135 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~117 | Cyano (C≡N) |
| ~115 | Aromatic C-Br |
| ~105 | Aromatic C-CN |
| ~72 | Isopropoxy CH |
| ~65 | Ethoxy CH₂ |
| ~22 | Isopropoxy 2xCH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methyl and methylene protons of the ethoxy group and between the methyl and methine protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which helps to determine the spatial arrangement of the substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. tandfonline.com This allows for the determination of the elemental formula. For this compound (C₁₂H₁₄BrNO₂), the theoretical exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance, which results in two peaks of similar intensity separated by two mass units. libretexts.org
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z ([M+H]⁺ for C₁₂H₁₅⁷⁹BrNO₂⁺) | Calculated m/z ([M+H]⁺ for C₁₂H₁₅⁸¹BrNO₂⁺) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Chromatographic techniques coupled with mass spectrometry are vital for assessing the purity of a sample and analyzing mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. A sample of this compound would be vaporized and separated on a GC column before entering the mass spectrometer. This would provide a retention time for the compound and a mass spectrum to confirm its identity, as well as detect any volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds. spectrabase.com The compound would be separated by liquid chromatography and then ionized and detected by the mass spectrometer. This method is particularly useful for purity assessment and can be adapted for quantitative analysis. spectrabase.com The fragmentation patterns observed in the mass spectrometer can offer further structural confirmation. Common fragmentation pathways for such molecules include the loss of alkyl groups from the ether functionalities. libretexts.orgmiamioh.edu
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each functional group has a characteristic vibrational frequency, making its identification possible.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of a nitrile (C≡N) group, aromatic ring (C=C), ether linkages (C-O), and aliphatic chains (C-H) would result in a unique spectral fingerprint.
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2240 - 2220 |
| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (ethoxy, isopropoxy) | Stretching | 3000 - 2850 |
| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 |
| Aryl Ether (Ar-O-C) | Symmetric Stretching | 1075 - 1020 |
| Alkyl Ether (C-O-C) | Stretching | 1150 - 1085 |
The analysis of these characteristic bands provides direct evidence for the presence of the key functional moieties within the molecular structure of this compound. The precise position and intensity of these bands can also be influenced by the electronic effects of the substituents on the benzene ring.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). This file contains the atomic coordinates, unit cell dimensions, and other structural parameters. From this data, a comprehensive picture of the molecule's solid-state architecture can be constructed, including intermolecular interactions such as packing forces and potential halogen bonding involving the bromine atom.
Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction:
| Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
This technique offers an unambiguous determination of the molecular structure, serving as the gold standard for structural elucidation.
Other Advanced Spectroscopic Techniques
Beyond IR spectroscopy and X-ray diffraction, other advanced spectroscopic methods can provide further valuable insights into the structure and electronic properties of this compound.
Raman Spectroscopy: This technique is complementary to IR spectroscopy and measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the vibrations of the carbon skeleton and the C-Br bond, which are often weak in the IR spectrum. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the substituted benzene ring is the primary chromophore. The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the aromatic ring, offering insights into the electronic structure of the conjugated system.
Computational and Theoretical Investigations of 2 Bromo 5 Ethoxy 4 Isopropoxybenzonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively define the molecule's properties and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, lowest-energy geometry of molecules. For 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. ijrte.org The process involves an iterative calculation that adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the equilibrium geometry. asianpubs.org
The resulting data provide precise bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the spatial orientation of the ethoxy, isopropoxy, and nitrile substituents relative to the ring are determined. These geometric parameters are crucial as they influence the molecule's steric and electronic properties.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-Br | ~1.90 Å |
| C≡N | ~1.16 Å | |
| C-O (ethoxy) | ~1.37 Å | |
| C-O (isopropoxy) | ~1.38 Å | |
| Bond Angle (°) | C-C-Br | ~120° |
| C-C-C≡N | ~179° | |
| C-O-C (isopropoxy) | ~118° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the presence of two electron-donating alkoxy groups (ethoxy and isopropoxy) is expected to significantly influence the FMOs. These groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. nih.gov This effect generally leads to a reduction in the HOMO-LUMO gap compared to unsubstituted benzonitrile (B105546), suggesting higher reactivity. rsc.org Computational models can precisely calculate the energies of these orbitals and visualize their spatial distribution. The HOMO is predicted to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the alkoxy groups, while the LUMO is expected to have significant contributions from the π* orbitals of the benzonitrile system.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzonitrile (Reference) | -6.8 | -0.9 | 5.9 |
| This compound | -6.1 | -1.1 | 5.0 |
An Electrostatic Potential (ESP) surface, or map, is a computational tool that visualizes the charge distribution across a molecule's surface. libretexts.orgchemrxiv.org It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a relative deficiency of electrons. walisongo.ac.id
For this compound, the ESP map would reveal several key features:
Negative Potential: Strong negative potential is expected around the nitrogen atom of the nitrile group and the oxygen atoms of the ethoxy and isopropoxy groups due to the presence of lone pairs. These sites are prone to attack by electrophiles.
Positive Potential: The hydrogen atoms of the alkyl chains will exhibit positive potential. Notably, halogen atoms like bromine can display a region of positive electrostatic potential on their outermost surface, directly opposite the C-Br bond. This phenomenon, known as a "sigma-hole" (σ-hole), makes the bromine atom a potential halogen bond donor. researchgate.net
Aromatic Ring: The π-system of the benzene ring, enriched by the electron-donating alkoxy groups, will show a region of negative potential above and below the plane of the ring.
This detailed charge map is invaluable for predicting intermolecular interactions and the initial sites of attack in chemical reactions. researchgate.net
Mechanistic Pathways of Reactions Involving this compound
Theoretical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, it is possible to identify key intermediates and transition states, thereby providing a complete picture of the reaction pathway.
A primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr), where the bromide is displaced by a nucleophile. byjus.com Computational chemistry can be used to model this process in detail. The mechanism can be either a stepwise process, proceeding through a stable intermediate (a Meisenheimer complex), or a concerted process where bond-forming and bond-breaking occur simultaneously. acs.orgnih.gov
By performing a transition state search, computational methods can locate the geometry of the highest-energy point along the reaction pathway—the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For a stepwise SNAr reaction, two transition states would be identified: one for the initial nucleophilic attack to form the Meisenheimer complex and a second for the departure of the leaving group. acs.org
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 (Addition) | Formation of Meisenheimer Complex | 15 - 20 |
| Step 2 (Elimination) | Loss of Bromide Leaving Group | 5 - 10 |
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. nih.gov Computational models can account for these effects using various solvation models. Implicit solvation models, for instance, treat the solvent as a continuous medium with a defined dielectric constant, which can stabilize charged species like intermediates and transition states. chemrxiv.org Explicit models involve including individual solvent molecules in the calculation, offering a more detailed but computationally expensive picture.
For SNAr reactions, the choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF) are known to significantly accelerate these reactions because they effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, increasing its reactivity. acsgcipr.org In contrast, polar protic solvents (e.g., methanol) can form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy. researchgate.net Theoretical calculations can quantify these effects by computing the reaction energy profile in different solvents, allowing for the prediction of optimal reaction conditions.
| Solvent | Solvent Type | Relative Activation Energy (kcal/mol) |
|---|---|---|
| Toluene | Nonpolar | High |
| Methanol | Polar Protic | Moderate-High |
| DMSO | Polar Aprotic | Low |
Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the predictive modeling of spectroscopic parameters, offering valuable insights into the molecular structure and properties of compounds like this compound. Techniques such as Density Functional Theory (DFT) are instrumental in calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.net These theoretical predictions, when compared with experimental data, can confirm structural assignments and provide a deeper understanding of the electronic environment of the molecule.
For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach within the framework of DFT. mdpi.com This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, the B3LYP functional with a 6-311G(d,p) basis set is often utilized for such calculations. mdpi.com The predicted chemical shifts can help in the assignment of complex spectra, especially for molecules with numerous and overlapping signals.
Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed using DFT methods. researchgate.net These calculations determine the normal modes of vibration and their corresponding frequencies. The theoretical harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and deficiencies in the computational method, thereby improving the agreement with experimental spectra. researchgate.net The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C≡N stretch of the nitrile group, the C-O stretches of the ethoxy and isopropoxy groups, and the various vibrations of the benzene ring.
To illustrate the potential output of such predictive modeling for this compound, the following tables present hypothetical data based on typical computational results for similar aromatic compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-CN | - | 118.5 |
| C2-Br | - | 115.2 |
| C3-H | 7.25 | 114.8 |
| C4-O-iPr | - | 150.1 |
| C5-O-Et | - | 148.9 |
| C6-H | 6.98 | 99.7 |
| Ethoxy-CH₂ | 4.12 | 64.7 |
| Ethoxy-CH₃ | 1.45 | 14.8 |
| Isopropoxy-CH | 4.65 | 71.3 |
| Isopropoxy-CH₃ | 1.38 | 22.1 |
Table 2: Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 2235 | C≡N stretch |
| 3080-3050 | Aromatic C-H stretch |
| 2980-2930 | Aliphatic C-H stretch |
| 1605, 1580, 1490 | Aromatic C=C stretch |
| 1260 | Aryl-O stretch (asymmetric) |
| 1045 | Aryl-O stretch (symmetric) |
| 1120 | C-O-C stretch (isopropoxy) |
| 1080 | C-O-C stretch (ethoxy) |
| 880 | Aromatic C-H out-of-plane bend |
| 670 | C-Br stretch |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing detailed information on their conformational preferences and intermolecular interactions. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and isopropoxy substituents, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. ethz.chmdpi.com
Conformational analysis begins with identifying the key dihedral angles that define the molecule's shape. For this compound, these would include the C-C-O-C dihedral angles of the ethoxy and isopropoxy groups. By systematically rotating these bonds, a potential energy scan can be performed to locate the energy minima corresponding to the most stable conformations. mdpi.com The results of such an analysis can reveal whether certain orientations of the alkoxy groups are preferred due to steric hindrance or favorable intramolecular interactions.
MD simulations can then be performed, typically in a simulated solvent environment to mimic solution-phase behavior, to observe the conformational transitions and the time-averaged distribution of different conformers. mdpi.com These simulations can reveal the flexibility of the substituents and the extent to which they shield the aromatic ring.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study how they pack together and the types of non-covalent interactions that dominate, such as dipole-dipole interactions involving the nitrile group and van der Waals forces. nih.gov These simulations can provide insights into the bulk properties of the material.
The following tables present hypothetical data that could be generated from a conformational analysis and MD simulation study of this compound.
Table 3: Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C4-O-C-H) (°) | Dihedral Angle (C5-O-C-C) (°) | Relative Energy (kcal/mol) |
| A | 180 (anti) | 180 (anti) | 0.00 |
| B | 60 (gauche) | 180 (anti) | 0.85 |
| C | 180 (anti) | 60 (gauche) | 1.10 |
| D | 60 (gauche) | 60 (gauche) | 2.50 |
Table 4: Analysis of Intermolecular Interactions from MD Simulations
| Interaction Type | Average Distance (Å) | Contribution to Total Energy (%) |
| Dipole-Dipole (Nitrile-Nitrile) | 3.5 - 4.5 | 40 |
| π-π Stacking (Aromatic Rings) | 3.8 - 5.0 | 25 |
| van der Waals (Alkoxy Chains) | > 4.0 | 35 |
Advanced Research Applications and Future Perspectives for 2 Bromo 5 Ethoxy 4 Isopropoxybenzonitrile
Utilization as a Key Intermediate in Medicinal Chemistry
The structural features of 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile make it an attractive starting material for the synthesis of a variety of biologically active compounds. The presence of the bromine atom allows for the introduction of diverse molecular fragments through cross-coupling reactions, while the nitrile group can be transformed into other functional groups or serve as a key interaction point with biological targets.
Synthesis of Pharmacologically Active Small Molecules and APIs
While direct public-domain evidence detailing the synthesis of specific marketed Active Pharmaceutical Ingredients (APIs) using this compound is limited, the utility of substituted bromobenzonitriles as key intermediates is well-established in pharmaceutical research and development. The synthesis of complex molecules often involves multi-step processes where intermediates like this compound are not explicitly named in the final product literature but are crucial for building the core structure. The combination of a reactive bromo-substituent for carbon-carbon or carbon-heteroatom bond formation and a versatile nitrile group makes this compound a valuable precursor for creating libraries of novel small molecules for pharmacological screening.
Development of Scaffolds for Drug Discovery Programs (e.g., S1P receptor modulators)
The development of modulators for the Sphingosine-1-Phosphate (S1P) receptors is a significant area of drug discovery, particularly for autoimmune diseases. wikipedia.orgbiomolther.org S1P receptor modulators often feature a polar head group and a lipophilic tail, connected by a central aromatic or heteroaromatic core. nih.gov The structural motif of this compound provides a foundation for the lipophilic portion of these modulators. Through synthetic transformations, the bromo and nitrile functionalities can be elaborated to construct the necessary pharmacophoric elements. For instance, the bromine atom can be utilized in coupling reactions to attach the head group, while the alkoxy chains contribute to the required lipophilicity for receptor binding. Although direct synthesis of approved S1P modulators from this specific nitrile has not been publicly disclosed, its potential as a scaffold in the discovery phase of such programs is significant due to its chemical tractability and relevant substitution pattern.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrNO2 |
| Molecular Weight | 284.15 g/mol |
| CAS Number | 590355-61-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and Methanol |
Precursor for Inhibitors of Biological Pathways
The benzonitrile (B105546) chemical structure is a recurring motif in a multitude of compounds designed to inhibit various biological pathways implicated in disease. researchgate.net The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, playing a critical role in the binding affinity of a molecule to its target protein. The strategic placement of bromo, ethoxy, and isopropoxy groups on the phenyl ring of this compound allows for fine-tuning of the electronic and steric properties of potential inhibitors. This tailored substitution can enhance target specificity and improve pharmacokinetic profiles. Researchers can leverage the reactivity of the bromine atom to introduce further complexity and diversity, generating a range of derivatives for screening against various enzymes and receptors in different biological pathways.
Applications in Materials Science and Organic Electronics
The field of organic electronics is continually seeking novel molecular components to improve the performance and efficiency of devices. The electronic properties of aromatic compounds can be precisely controlled through the introduction of various functional groups, making molecules like this compound interesting candidates for materials science research.
Building Block for Semiconducting Organic Materials
Brominated aromatic compounds are fundamental building blocks in the synthesis of π-conjugated systems for organic electronics. researchgate.netrsc.org The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for constructing extended conjugated polymers and small molecules. These materials are the active components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The ethoxy and isopropoxy groups on the this compound backbone can enhance the solubility of the resulting materials, which is a crucial factor for solution-based processing and device fabrication. Furthermore, the electron-withdrawing nature of the nitrile group can influence the energy levels (HOMO/LUMO) of the final material, a key parameter in designing efficient organic semiconductors.
Precursor for Organic Light-Emitting Diode (OLED) Components (inferred from related compounds)
Benzonitrile derivatives have been investigated as components in organic light-emitting diodes (OLEDs), serving as host materials or as precursors for emissive materials. rsc.orgnih.govrsc.orgresearchgate.net The nitrile functionality can contribute to the bipolar charge transport properties of a material, which is beneficial for achieving balanced charge injection and recombination in the emissive layer of an OLED, leading to higher efficiency. While direct application of this compound in OLEDs is not yet reported in mainstream literature, its structure is analogous to precursors used to build more complex molecules for this purpose. The combination of the electron-withdrawing nitrile group and the electron-donating alkoxy groups can create a "push-pull" electronic structure, which is a common design strategy for developing fluorescent and phosphorescent emitters. The bromo-substituent provides a reactive site for further molecular engineering to optimize the photophysical properties required for OLED applications.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
Design of Dye Sensitizers for Dye-Sensitized Solar Cells (DSSCs) (inferred from related compounds)
The development of efficient dye-sensitized solar cells (DSSCs) relies heavily on the molecular design of organic dyes that can effectively absorb sunlight and inject electrons into a semiconductor matrix, typically titanium dioxide (TiO₂). Benzonitrile derivatives are increasingly investigated for their role in these systems, often serving as electron-accepting anchor groups or as part of the conjugated bridge in donor-π-acceptor (D-π-A) sensitizers.
| Property | Role in DSSC Performance | Potential Contribution of this compound |
| Electron Acceptor | Anchors dye to TiO₂ surface and facilitates electron injection. | The nitrile (-CN) group can serve as an effective electron acceptor and anchoring group. |
| Intramolecular Charge Transfer (ICT) | Promotes efficient separation of charge upon light absorption. | The combination of electron-donating alkoxy groups and the electron-withdrawing nitrile group creates a favorable electronic gradient for ICT. |
| Light Harvesting | Determines the range and intensity of solar spectrum absorption. | Alkoxy groups can enhance absorption, and the core structure can be extended via the bromine atom to broaden the absorption spectrum. mdpi.comrsc.org |
| Structural Modification | Allows for fine-tuning of photophysical and electrochemical properties. | The bromine atom provides a versatile handle for introducing various donor or π-bridge units through established synthetic methodologies. |
Synthesis of Liquid Crystalline Materials (inferred from related compounds)
Liquid crystals (LCs) are materials that exhibit phases intermediate between crystalline solids and isotropic liquids. The molecular shape and polarity are key determinants of liquid crystalline behavior. Benzonitrile derivatives are a well-established class of mesogenic compounds, where the polar nitrile group often contributes to the necessary dipole moment and molecular ordering.
The structure of this compound suggests its potential as a building block for novel liquid crystalline materials. researchgate.netresearchgate.net The elongated, somewhat rigid core provided by the substituted benzene (B151609) ring is a common feature in calamitic (rod-shaped) liquid crystals. The terminal alkoxy chains (ethoxy and isopropoxy) can influence the melting point and the stability of the mesophase. By strategically reacting the bromine atom, this core unit can be extended to create more complex, elongated molecules, such as those incorporating biphenyl (B1667301) or ester linkages, which are known to exhibit nematic or smectic phases. researchgate.netmdpi.com Research on related hydroxy benzonitrile-based trimers has shown the formation of stable nematic phases over wide temperature ranges. researchgate.net The synthesis of such materials from precursors like this compound could lead to new LCs with tailored phase behavior for display technologies and optical sensing applications.
Catalyst Development and Ligand Design for Enhanced Reactivity
The nitrile group is a versatile functional group in coordination chemistry and can act as a ligand for various transition metals. Benzonitrile-containing ligands have been designed for use in cross-coupling reactions, where they can modulate the electronic properties and stability of the metal catalyst. chemrxiv.orgnih.govchemrxiv.org Specifically, the benzonitrile moiety can act as an electron-acceptor, promoting key catalytic steps like reductive elimination and stabilizing low-valent metal centers, such as Nickel(0). chemrxiv.org
This compound presents multiple features that are attractive for ligand design. The nitrile nitrogen possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, the electronic properties of the benzonitrile ring are modulated by the electron-donating alkoxy groups and the electron-withdrawing bromine atom. This electronic tuning can influence the binding affinity and stability of the resulting metal complex. The bromine atom also provides a site for incorporating the benzonitrile unit into a larger, potentially bidentate or polydentate ligand structure, which can lead to enhanced catalytic activity and selectivity in reactions such as Suzuki-Miyaura coupling or C-H activation. acs.org The development of chiral ligands from benzonitrile precursors has also been shown to be effective in asymmetric catalysis. nih.gov
Exploitation in Polymer Chemistry and Advanced Functional Materials
The functional groups present in this compound make it a candidate for the synthesis of advanced functional polymers. The bromine atom can be converted into other reactive groups or serve as an initiation site for certain types of polymerization. For instance, it could be used in transition-metal-catalyzed cross-coupling polymerization reactions (e.g., Suzuki or Stille polycondensation) to create conjugated polymers. Such polymers, incorporating the electronically active benzonitrile and alkoxy units, could exhibit interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the nitrile group itself can undergo polymerization or be chemically modified post-polymerization. The polarity and rigidity imparted by the benzonitrile monomer could lead to polymers with high thermal stability and specific mechanical properties. The synthesis of new polymers from highly functionalized benzonitrile derivatives is an active area of research, aiming to create materials with tailored optical, electronic, and physical characteristics. nih.gov
Emerging Research Directions and Interdisciplinary Collaborations
The multifaceted nature of this compound opens doors to several emerging research areas and interdisciplinary collaborations.
Medicinal Chemistry and Chemical Biology: The benzonitrile motif is present in numerous biologically active molecules and pharmaceuticals. nih.govmdpi.com The unique substitution pattern of this compound could be a starting point for the synthesis of novel molecular probes or drug candidates. Collaborations between synthetic chemists and biologists could explore its potential in developing enzyme inhibitors or receptor ligands. nih.gov
Supramolecular Chemistry: The polar nitrile group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This makes the compound a potential building block for designing supramolecular assemblies, including metal-organic frameworks (MOFs) or crystalline organic complexes with specific recognition properties. nih.govwikipedia.org
Materials for Gas Storage and Separation: As a functionalized organic linker, derivatives of this compound could be used to construct porous materials like MOFs. The specific functional groups (alkoxy, nitrile) lining the pores could be tailored to create selective binding sites for gases like carbon dioxide or hydrogen, leading to applications in carbon capture and energy storage. wikipedia.org
Future research will likely focus on unlocking the full synthetic potential of the bromine and nitrile functionalities to build more complex and functional molecules. The exploration of its derivatives in these interdisciplinary fields promises to yield novel materials and technologies.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5-ethoxy-4-isopropoxybenzonitrile, considering steric hindrance from substituents?
The compound’s synthesis requires careful optimization due to steric effects from the ethoxy and isopropoxy groups. A stepwise approach is recommended:
- Step 1: Bromination of the aromatic ring at the ortho position using electrophilic substitution (e.g., Br₂/FeBr₃) under controlled temperature (0–5°C) to minimize side reactions .
- Step 2: Alkylation of hydroxyl groups with ethyl and isopropyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can the compound’s structure and purity be validated using analytical techniques?
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns (e.g., chemical shifts for ethoxy protons: δ 1.2–1.4 ppm; isopropoxy protons: δ 1.0–1.2 ppm) .
- HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
- IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and ether (C-O-C) vibrations at 1200–1250 cm⁻¹ .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom acts as a directing group, enabling selective coupling at the para position relative to the nitrile group. Key considerations:
- Catalyst System: Pd(PPh₃)₄ with K₂CO₃ in a toluene/water mixture (1:1) at 80°C for 12 hours .
- Substrate Compatibility: Bulkier boronic acids may require ligand-modified catalysts (e.g., XPhos) to mitigate steric hindrance .
- Data Validation: Monitor reaction progress via TLC and GC-MS to detect intermediates (e.g., debrominated byproducts) .
Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Dynamic Effects: Rotational barriers in isopropoxy groups may cause splitting; variable-temperature NMR (VT-NMR) can distinguish dynamic vs. static effects .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, especially for polymorphic forms .
- Computational Validation: DFT calculations (e.g., Gaussian 16) predict optimized geometries and NMR chemical shifts for comparison .
Q. What strategies address contradictions in reported reaction yields for derivatives of this compound?
- Solvent Effects: Polar solvents (e.g., DMSO) may stabilize intermediates but increase side reactions; screen solvents systematically .
- Catalyst Loading: Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency .
- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
Methodological Challenges and Solutions
Q. How to design experiments for studying the compound’s stability under varying pH and temperature?
Q. How to resolve discrepancies in biological activity data for analogs of this compound?
- SAR Analysis: Compare substituent effects (e.g., ethoxy vs. methoxy) on receptor binding using molecular docking (AutoDock Vina) .
- Cell-Based Assays: Standardize protocols (e.g., MTT assay for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Data Normalization: Use positive/negative controls (e.g., cisplatin for cytotoxicity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
